Glycidyl acrylate

Catalog No.
S585746
CAS No.
106-90-1
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl acrylate

CAS Number

106-90-1

Product Name

Glycidyl acrylate

IUPAC Name

oxiran-2-ylmethyl prop-2-enoate

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2

InChI Key

RPQRDASANLAFCM-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1CO1

solubility

10 to 50 mg/mL at 68.9° F (NTP, 1992)
Insoluble in wate

Synonyms

2,3-EPA, 2,3-epoxypropyl acrylate, glycidyl acrylate

Canonical SMILES

C=CC(=O)OCC1CO1

The exact mass of the compound Glycidyl acrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 68.9° f (ntp, 1992)insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67196. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Glycidyl acrylate (GA) is a bifunctional monomer featuring a highly reactive acrylate group and a versatile epoxy (oxirane) group. The acrylate moiety enables rapid polymerization via free-radical mechanisms, often initiated by UV light or thermal energy, to form a polyacrylate backbone. The pendant epoxy group is preserved during this process, remaining available for subsequent cross-linking reactions with a variety of nucleophiles, including amines, acids, and thiols. This dual functionality makes Glycidyl Acrylate a key building block for creating functional polymers used in high-performance coatings, adhesives, and composite resins where both rapid curing and robust final network properties are required.

Direct substitution of Glycidyl Acrylate with its closest structural analog, Glycidyl Methacrylate (GMA), often leads to process and product failure. The difference of a single methyl group fundamentally alters polymerization kinetics; the acrylate in GA polymerizes significantly faster than the methacrylate in GMA, rendering process parameters like initiator concentration and cure time non-transferable. Furthermore, the resulting polymer properties are distinct: poly(glycidyl acrylate) forms a flexible, low glass transition temperature (Tg) backbone suitable for adhesives and sealants, whereas poly(glycidyl methacrylate) produces a hard, rigid, high-Tg material. This intrinsic difference in mechanical behavior makes them non-interchangeable in formulations where hardness, flexibility, or impact strength are critical performance criteria.

Accelerated Polymerization Rate for Increased Processing Throughput

The free-radical polymerization rate of acrylates is fundamentally faster than that of methacrylates under identical conditions. This is because the propagating radical on an acrylate polymer chain is a secondary radical, which is less stable and therefore more reactive than the more stable tertiary radical formed on a methacrylate chain [1]. This higher reactivity translates to a more energetic and rapid polymerization, as evidenced by the higher theoretical heat of polymerization for multifunctional acrylates (approx. 78.0 kJ/mol per double bond) compared to methacrylates (approx. 54.0 kJ/mol per double bond) [2].

Evidence DimensionReactivity of Polymerizable Group
Target Compound DataForms a less-stable, more-reactive secondary radical during polymerization.
Comparator Or BaselineGlycidyl Methacrylate (GMA): Forms a more-stable, less-reactive tertiary radical.
Quantified DifferenceThe theoretical heat of polymerization is ~44% higher for acrylates vs. methacrylates (78.0 vs 54.0 kJ/mol), indicating a more energetic reaction [<a href="https://www.mdpi.com/1996-1944/16/4/1604" target="_blank">2</a>].
ConditionsFree-radical bulk photopolymerization process.

This higher reactivity enables significantly faster curing speeds, directly increasing throughput in industrial applications like UV-cured coatings and inks.

Low Glass Transition Temperature (Tg) for Inherently Flexible Polymer Backbones

The polymer backbone derived from Glycidyl Acrylate is intrinsically more flexible than that from Glycidyl Methacrylate, a critical differentiator for material selection. The homopolymer of Glycidyl Methacrylate (PGMA) is a rigid solid at ambient temperatures, with a high glass transition temperature (Tg) reported in the range of 70 °C to 94 °C [REFS-1, REFS-2]. In contrast, homopolymers of analogous simple acrylates exhibit Tgs far below room temperature; for example, poly(ethyl acrylate) has a Tg of -24 °C and poly(butyl acrylate) has a Tg of -54 °C . This indicates that poly(glycidyl acrylate) is rubbery and flexible at room temperature, a direct consequence of the higher rotational freedom in the polyacrylate backbone compared to the sterically hindered polymethacrylate backbone.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataInferred to be well below room temperature, consistent with analogous polyacrylates (e.g., poly(ethyl acrylate) Tg = -24 °C) .
Comparator Or BaselinePoly(glycidyl methacrylate): Tg = 70 °C to 94 °C [REFS-1, REFS-2].
Quantified DifferenceThe Tg of the resulting homopolymer is approximately 100 °C lower for the acrylate backbone versus the methacrylate backbone.
ConditionsBulk homopolymer, measured by Differential Scanning Calorimetry (DSC).

Choose Glycidyl Acrylate as a precursor for applications requiring flexibility, such as conformable coatings, elastomeric adhesives, and impact modifiers, where the rigidity of a GMA-based polymer would be unsuitable.

Precursor Suitability for Polyether Synthesis via Selective Anionic ROP

Beyond its use in forming polyacrylate backbones, Glycidyl Acrylate's structure offers an alternative synthetic pathway. Under specific anionic conditions, it is possible to selectively polymerize the epoxide group via ring-opening polymerization (ROP) while preserving the acrylate functionality for subsequent reactions [1]. This route is well-established for the less reactive Glycidyl Methacrylate, which can be quantitatively converted into a polyether with pendant methacrylate groups using initiating systems like tetraoctylammonium bromide/triisobutylaluminum [2]. The resulting polyether backbone has vastly different properties, including a much lower Tg; a copolymer of glycidyl methyl ether and glycidyl methacrylate produced via ROP showed a Tg of -44 °C [2].

Evidence DimensionPolymerization Pathway Selectivity
Target Compound DataThe epoxide group can be targeted for anionic ring-opening polymerization (ROP) to form a polyether backbone, though side reactions with the highly reactive acrylate can be a challenge [<a href="https://doi.org/10.1021/acs.macromol.4c00424" target="_blank">1</a>].
Comparator Or BaselineStandard free-radical polymerization, which exclusively targets the acrylate double bond.
Quantified DifferenceEnables synthesis of a polyether backbone (Tg ≈ -44 °C) vs. a polyacrylate backbone (Tg well below 0 °C) or polymethacrylate backbone (Tg > 70 °C) [<a href="https://doi.org/10.1021/ma201217c" target="_blank">2</a>].
ConditionsAnionic ring-opening polymerization conditions (e.g., using a monomer-activated approach).

This synthetic versatility allows for the creation of unique polymer architectures, such as functional polyethers, which are inaccessible through standard radical polymerization and possess distinct thermal and mechanical properties.

High-Throughput UV-Cured Coatings and Inks

For industrial processes where cure speed is the rate-limiting step, Glycidyl Acrylate is the preferred monomer. Its fundamentally higher polymerization reactivity compared to GMA allows for shorter UV exposure times, faster line speeds, and increased manufacturing throughput, making it ideal for rapid curing of industrial coatings, 3D printing resins, and graphic arts inks.

Flexible Adhesives, Sealants, and Toughening Agents

When the final product requires significant flexibility, conformability, or impact resistance, the low-Tg polyacrylate backbone formed from Glycidyl Acrylate is essential. It is the correct choice for formulating pressure-sensitive adhesives, flexible electronics encapsulants, and as a reactive toughening agent for more brittle resin systems where the rigidity of a GMA-based polymer would cause failure.

Synthesis of Reactive Polyether Prepolymers

In advanced synthesis applications, Glycidyl Acrylate can serve as a precursor for creating functional polyethers via selective anionic ring-opening polymerization. This route is chosen when the goal is to produce a polymer with a flexible, low-Tg polyether backbone that retains pendant acrylate groups for subsequent UV curing or cross-linking, enabling the design of novel block copolymers or hybrid networks.

Physical Description

Glycidyl acrylate is a light amber liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

0.4

Boiling Point

135 °F at 2 mm Hg (NTP, 1992)
57 °C @ 2 mm Hg

Flash Point

141 °F (NTP, 1992)
141 °F (61 °C) (open cup)

Vapor Density

4.4 (NTP, 1992) (Relative to Air)
4.4 (air= 1)

Density

1.1 (NTP, 1992)
1.1074 @ 20 °C/20 °C

Melting Point

Freezing point: -41.5 °C

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

106-90-1

Wikipedia

Glycidyl acrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Acrylates can be prepared by ... dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkene nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
Epichlorohydrin + acrylic acid (esterification)

General Manufacturing Information

2-Propenoic acid, 2-oxiranylmethyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

Storage Conditions

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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